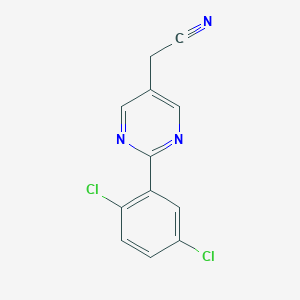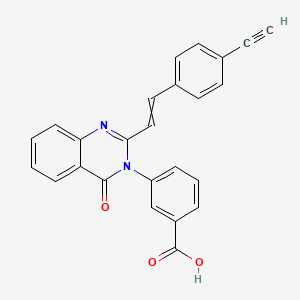
Tert-butyl (3R,4S)-4-((5-aminopyridin-2-YL)oxy)-3-fluoropiperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl (3R,4S)-4-((5-aminopyridin-2-YL)oxy)-3-fluoropiperidine-1-carboxylate is a complex organic compound that features a tert-butyl group, a fluorinated piperidine ring, and an aminopyridine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl (3R,4S)-4-((5-aminopyridin-2-YL)oxy)-3-fluoropiperidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the Fluorine Atom: This step often involves selective fluorination using reagents like diethylaminosulfur trifluoride (DAST).
Attachment of the Aminopyridine Moiety: This can be done through nucleophilic substitution reactions.
Protection and Deprotection Steps: The tert-butyl group is introduced as a protecting group for the carboxylate functionality, which can be removed under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl (3R,4S)-4-((5-aminopyridin-2-YL)oxy)-3-fluoropiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the aminopyridine and piperidine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or electrophiles like alkyl halides.
Major Products
The major products depend on the specific reactions and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Applications De Recherche Scientifique
Tert-butyl (3R,4S)-4-((5-aminopyridin-2-YL)oxy)-3-fluoropiperidine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders.
Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.
Biological Studies: It can be used to study the interactions of fluorinated compounds with biological systems, providing insights into drug design and development.
Mécanisme D'action
The mechanism of action of Tert-butyl (3R,4S)-4-((5-aminopyridin-2-YL)oxy)-3-fluoropiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and aminopyridine moiety play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tert-butyl (3R,4S)-4-((5-chloropyridin-2-YL)oxy)-3-fluoropiperidine-1-carboxylate
- Tert-butyl (3R,4S)-4-((5-methylpyridin-2-YL)oxy)-3-fluoropiperidine-1-carboxylate
Uniqueness
Tert-butyl (3R,4S)-4-((5-aminopyridin-2-YL)oxy)-3-fluoropiperidine-1-carboxylate is unique due to the presence of the aminopyridine moiety, which can engage in hydrogen bonding and other interactions that are not possible with chloro or methyl analogs. This can lead to different biological activities and applications.
Propriétés
Formule moléculaire |
C15H22FN3O3 |
|---|---|
Poids moléculaire |
311.35 g/mol |
Nom IUPAC |
tert-butyl (3R,4S)-4-(5-aminopyridin-2-yl)oxy-3-fluoropiperidine-1-carboxylate |
InChI |
InChI=1S/C15H22FN3O3/c1-15(2,3)22-14(20)19-7-6-12(11(16)9-19)21-13-5-4-10(17)8-18-13/h4-5,8,11-12H,6-7,9,17H2,1-3H3/t11-,12+/m1/s1 |
Clé InChI |
BWVPQZFJSJPPDK-NEPJUHHUSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1CC[C@@H]([C@@H](C1)F)OC2=NC=C(C=C2)N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(C(C1)F)OC2=NC=C(C=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(S)-tert-Butyl 6-cyclopropyl-2-oxa-5,8-diazaspiro[3.5]nonane-8-carboxylate](/img/structure/B14055582.png)


![4-[Bis(phosphonomethyl)amino]butanoic acid](/img/structure/B14055606.png)

![(5S)-3-[(2R)-2-Hydroxy-7-[(2S,5S)-tetrahydro-5-[(1S,4S,5S)-1,4,5-trihydroxynonadecyl]-2-furanyl]heptyl]-5-methyl-2(5H)-furanone](/img/structure/B14055624.png)


![2-[4-(aminomethyl)piperidin-1-yl]-N,N-diethylacetamide](/img/structure/B14055645.png)

![3,4-Dibromopyrazolo[1,5-a]pyrazine](/img/structure/B14055648.png)

